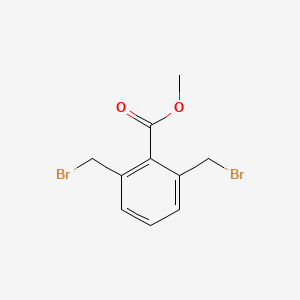
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of benzoic acid, where two bromomethyl groups are attached to the 2 and 6 positions of the benzene ring, and the carboxylic acid group is esterified with a methyl group
Preparation Methods
The synthesis of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester typically involves the bromination of methyl benzoate followed by further functionalization. One common method includes the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of benzoic acid, 2,6-bis(bromomethyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The bromomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The ester group can undergo hydrolysis to release benzoic acid, which can further interact with biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Benzoic acid, 2,6-bis(bromomethyl)-, methyl ester can be compared with other similar compounds, such as:
Benzoic acid, 2,6-bis(methoxymethyl)-, methyl ester: This compound has methoxymethyl groups instead of bromomethyl groups, leading to different reactivity and applications.
Benzoic acid, 2,6-dimethyl-, methyl ester: This compound has methyl groups instead of bromomethyl groups, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its bromomethyl groups, which provide specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
56263-51-5 |
|---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
methyl 2,6-bis(bromomethyl)benzoate |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5-6H2,1H3 |
InChI Key |
LESPRDFKPBRKDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















